molecular formula C9H10N2 B3245296 3-Amino-3-phenylpropanenitrile CAS No. 16750-41-7

3-Amino-3-phenylpropanenitrile

Cat. No. B3245296
CAS RN: 16750-41-7
M. Wt: 146.19 g/mol
InChI Key: YHBWEFKGUHZLOA-UHFFFAOYSA-N
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Description

“3-Amino-3-phenylpropanenitrile” is a chemical compound with the molecular formula C9H10N2 . It has an average mass of 146.189 Da and a monoisotopic mass of 146.084396 Da . It is also known by its IUPAC name, "(3R)-3-Amino-3-phenylpropanenitrile" .


Molecular Structure Analysis

The molecular structure of “3-Amino-3-phenylpropanenitrile” consists of 9 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . It has one defined stereocenter . The structure also includes an amino group (–NH2), a nitrile group (–CN), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the same carbon atom .


Physical And Chemical Properties Analysis

“3-Amino-3-phenylpropanenitrile” has a density of 1.1±0.1 g/cm3, a boiling point of 316.5±22.0 °C at 760 mmHg, and a flash point of 145.2±22.3 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . Its molar refractivity is 43.9±0.3 cm3, and it has a polar surface area of 50 Å2 . The compound is a liquid at room temperature .

Scientific Research Applications

Biocatalytic Hydrolysis

  • Enantioselective Hydrolysis : Chhiba et al. (2012) demonstrated the hydrolysis of β-aminonitriles, including 3-amino-3-phenylpropanenitrile, to β-amino-amides using Rhodococcus rhodochrous. This process is significant for its enantioselectivity, which is particularly relevant in the synthesis of pharmaceuticals and fine chemicals (Chhiba, Bode, Mathiba, Kwezi, & Brady, 2012).

Polymer Chemistry

  • Controlled Polymerization : Simula et al. (2019) explored the role of 3-Amino-3-phenylpropanenitrile derivatives in controlling the polymerization of methacrylates and styrene. This research highlights its utility in polymer chemistry for creating materials with specific properties (Simula, Ruipérez, Ballard, Leiza, van Es, & Asua, 2019).

Organic Synthesis

  • Remote C–H Bond Activation : Wan et al. (2013) demonstrated the use of a nitrile template, including 3-phenylpropanoic acid derivatives, for meta-C–H arylation and methylation. This process is critical for the development of new methods in organic synthesis, especially for complex molecule construction (Wan, Dastbaravardeh, Li, & Yu, 2013).

Medicinal Chemistry

  • Lipase-Catalyzed Resolution : Torre et al. (2006) explored the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, which has implications in asymmetric synthesis, an important aspect of medicinal chemistry (Torre, Gotor‐Fernández, & Gotor, 2006).

Photochemistry

  • Photoisomerization Studies : Chiacchio et al. (1988) investigated the E/Z photoisomerization of 3-phenyl-3-(N-substituted amino) prop-2-enenitriles. Such studies are valuable for understanding light-induced molecular processes, which can have applications in developing photoresponsive materials (Chiacchio, Musumarra, & Purrello, 1988).

Biosynthesis and Regulation in Plants

  • Phenylpropanoid Pathway : Deng and Lu (2017) discussed the biosynthesis and regulation of phenylpropanoids in plants, derived from aromatic amino acids like phenylalanine, to which 3-phenylpropanoic acid derivatives are closely related. Understanding this pathway is crucial for applications in plant bioengineering and the production of plant-based compounds (Deng & Lu, 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These indicate that it can cause severe skin burns and eye damage, and that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include not breathing the dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

It’s known that the compound is a substrate for nitrilase enzymes . Nitrilases catalyze the hydrolysis of nitriles to carboxylic acids and ammonia . The compound’s interaction with these enzymes and the resulting changes in the biological system require further investigation.

Biochemical Pathways

It’s known that the compound is involved in nitrilase-catalyzed reactions These reactions are part of larger biochemical pathways that involve the metabolism of nitriles

Result of Action

It’s known that the compound can undergo enantioselective kinetic resolution when reacted in the presence of dimethylformamide (dmf)-induced cells . This suggests that the compound may have stereochemical implications in biological systems.

Action Environment

It’s known that the compound is a liquid at normal shipping temperatures This suggests that temperature could be a factor influencing its stability

properties

IUPAC Name

3-amino-3-phenylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBWEFKGUHZLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903104
Record name NoName_3698
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-phenylpropanenitrile

CAS RN

16750-41-7
Record name β-Aminobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16750-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-phenylpropanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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